

# "Structural elucidation of 10-Hydroxydecanoic Acid"

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## Compound of Interest

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An In-depth Technical Guide to the Structural Elucidation of **10-Hydroxydecanoic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

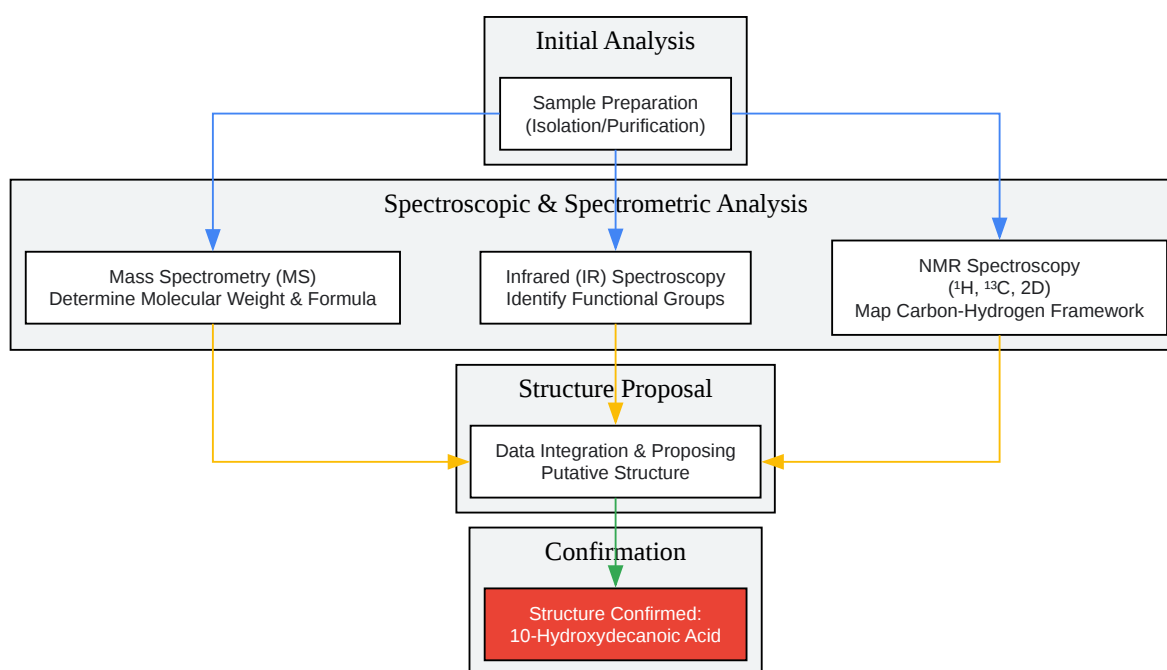
This technical guide provides a comprehensive overview of the methodologies and analytical data integral to the structural elucidation of **10-hydroxydecanoic acid** (10-HDAA). A multi-faceted approach, combining advanced spectroscopic and chromatographic techniques, is essential for the unambiguous confirmation of its molecular structure. This document details the experimental protocols and presents key quantitative data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. The logical workflow, from sample analysis to structural confirmation, is illustrated to provide a clear and replicable guide for researchers in the field.

## Introduction

**10-Hydroxydecanoic acid** (CAS No. 1679-53-4) is a saturated omega-hydroxy fatty acid.[1][2] It is a 10-carbon straight-chain fatty acid with a hydroxyl group at the terminal (omega) position and a carboxylic acid at the other.[1][3] This bifunctional nature makes it a valuable molecule in various applications, including the synthesis of polymers and as a component in cosmetics. Furthermore, it is recognized as a precursor to the biologically active (E)-10-hydroxy-2-decenoic acid (10-HDA), a significant component of royal jelly.[4][5] Accurate structural

elucidation is the cornerstone of understanding its chemical properties, biological activity, and for ensuring quality control in its various applications.

The process of structural elucidation involves a synergistic application of several analytical techniques to determine the connectivity of atoms and the overall molecular architecture. The typical workflow involves isolating the compound, determining its molecular formula, identifying functional groups, and piecing together the carbon skeleton through fragmentation and correlation spectroscopy.



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Fig 1. General workflow for the structural elucidation of a chemical compound.

## Physicochemical Properties & Molecular Formula

The initial step in structural elucidation is determining the molecular formula. High-resolution mass spectrometry provides the exact mass, from which the elemental composition can be deduced.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>20</sub> O <sub>3</sub>	[1][6]
Molecular Weight	188.26 g/mol	[1][6]
IUPAC Name	10-hydroxydecanoic acid	[2]
CAS Number	1679-53-4	[2]
InChI Key	YJCJVMMDTBEITC-UHFFFAOYSA-N	[7]

## Spectroscopic Analysis

### Mass Spectrometry (MS)

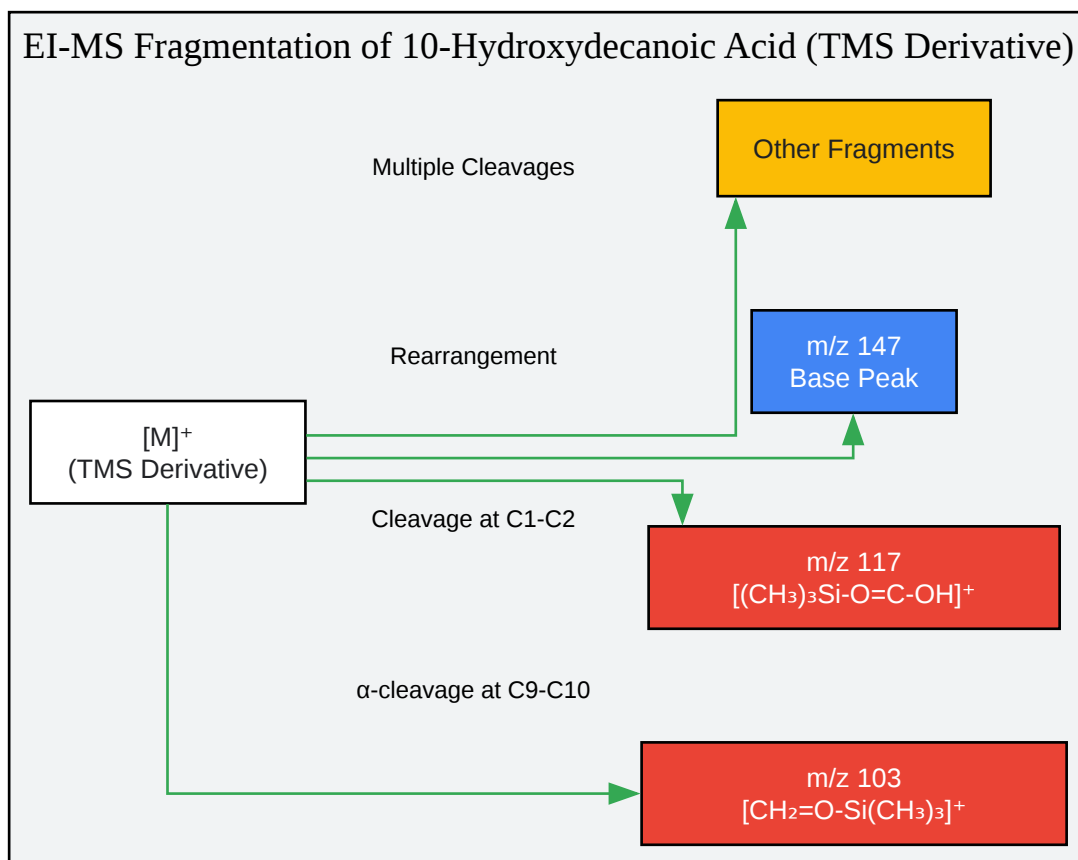
Mass spectrometry is critical for determining the molecular weight and for gaining structural insights through fragmentation analysis. Electron Ionization (EI) is a common technique for this purpose. Due to the low volatility of **10-hydroxydecanoic acid**, derivatization is often required for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[8]

Data Presentation: GC-MS Fragmentation (as TMS derivative)

The trimethylsilyl (TMS) derivative of **10-hydroxydecanoic acid** provides characteristic fragments that help identify the structure.

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Putative Fragment Interpretation
147	100.00	[ (CH <sub>3</sub> ) <sub>3</sub> Si-O=CH-(CH <sub>2</sub> ) <sub>n</sub> ] <sup>+</sup> fragment
149	81.78	Isotopic peak or rearrangement fragment
103	58.56	[ CH <sub>2</sub> =O-Si(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup> from cleavage at the hydroxylated terminus
117	56.56	[ (CH <sub>3</sub> ) <sub>3</sub> Si-O=C-OH ] <sup>+</sup> fragment from the carboxyl end
129	42.14	Rearrangement fragment

Data sourced from PubChem GC-MS spectrum for **10-Hydroxydecanoic acid**.[\[1\]](#)



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Fig 2. Key fragmentation pathways for TMS-derivatized 10-HDAA in GC-EI-MS.

#### Experimental Protocol: GC-MS Analysis

- Derivatization: To increase volatility, both the carboxylic acid and hydroxyl functional groups are derivatized, typically via trimethylsilylation.
  - Dissolve ~1 mg of the dried **10-hydroxydecanoic acid** sample in 100  $\mu$ L of pyridine.
  - Add 100  $\mu$ L of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
  - Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete reaction.[8]
  - Cool the sample to room temperature before injection.
- GC-MS System: An Agilent or similar GC system coupled to a Mass Selective Detector (MSD) can be used.
- GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25  $\mu$ m film thickness), is suitable.
- Injection: Inject 1  $\mu$ L of the derivatized sample in splitless mode with an injector temperature of 250°C.
- Oven Program:
  - Initial temperature: 100°C, hold for 2 minutes.
  - Ramp: Increase temperature at 10°C/min to 280°C.
  - Hold: Maintain 280°C for 10 minutes.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 40 to 550.
- Source Temperature: 230°C.
- Transfer Line Temperature: 280°C.
- Data Analysis: The resulting mass spectrum is compared against spectral libraries (e.g., NIST, Wiley) and interpreted based on known fragmentation patterns of TMS-derivatized hydroxy fatty acids.[\[6\]](#)[\[8\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of a molecule.  $^1\text{H}$  NMR provides information about the chemical environment and connectivity of protons, while  $^{13}\text{C}$  NMR identifies the different types of carbon atoms.

Data Presentation:  $^1\text{H}$  NMR (Proton NMR)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
3.64	triplet (t)	2H	H-10 (-CH <sub>2</sub> -OH)
2.35	triplet (t)	2H	H-2 (-CH <sub>2</sub> -COOH)
1.63	quintet (p)	2H	H-3
1.56	quintet (p)	2H	H-9
1.29 - 1.33	broad multiplet (m)	8H	H-4, H-5, H-6, H-7

Note: Solvent is typically  $\text{CDCl}_3$  or  $\text{CD}_3\text{OD}$ . Chemical shifts can vary slightly based on solvent and concentration. Data compiled from various sources.[\[9\]](#)[\[10\]](#)

Data Presentation:  $^{13}\text{C}$  NMR (Carbon-13 NMR)

Chemical Shift ( $\delta$ ) ppm	Assignment
179.0	C-1 (COOH)
63.1	C-10 (CH <sub>2</sub> OH)
34.1	C-2
32.8	C-9
29.5 - 29.1	C-4, C-5, C-6, C-7
25.7	C-8
24.7	C-3

Note: Solvent is typically CDCl<sub>3</sub> or CD<sub>3</sub>OD. Data compiled from various sources.[\[7\]](#)[\[9\]](#)

#### Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **10-hydroxydecanoic acid** in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>, or Methanol-d<sub>4</sub>, CD<sub>3</sub>OD) in a standard 5 mm NMR tube.
- Instrumentation: A Bruker Avance (or equivalent) spectrometer operating at a frequency of 400 MHz or higher for <sup>1</sup>H is recommended.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
  - Collect 16 to 64 scans for good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.

- A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of  $^{13}\text{C}$ .
- Use a standard pulse program like zgpg30.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Data Presentation: Key IR Absorptions

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Functional Group Assignment
3300 - 2500	Broad	O-H stretch (from carboxylic acid)
~3350	Broad	O-H stretch (from alcohol)
~2920, ~2850	Strong	C-H stretch (aliphatic $\text{CH}_2$ )
~1710	Strong	C=O stretch (from carboxylic acid)
~1465	Medium	C-H bend (aliphatic)
~1050	Medium	C-O stretch (from primary alcohol)

Note: Data compiled from typical values for fatty acids and alcohols.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: Place a small amount of the solid **10-hydroxydecanoic acid** sample directly onto the ATR crystal. If the sample is an oil, a single drop is sufficient.



- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
- Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
- Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm<sup>-1</sup>.
- Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the molecule's functional groups.

## Conclusion

The structural elucidation of **10-hydroxydecanoic acid** is definitively achieved through the combined application of mass spectrometry, NMR spectroscopy, and IR spectroscopy. MS confirms the molecular weight of 188.26 g/mol and a formula of C<sub>10</sub>H<sub>20</sub>O<sub>3</sub>, with fragmentation patterns supporting a 10-carbon chain with a terminal hydroxyl group.[1][6] IR spectroscopy provides clear evidence for the presence of hydroxyl (-OH) and carboxylic acid (-COOH) functional groups. Finally, <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy provide the unambiguous map of the carbon-hydrogen framework, confirming the linear 10-carbon chain and the precise locations of the functional groups at positions C-1 and C-10. This comprehensive analytical approach provides the robust and verifiable data required by researchers and drug development professionals.

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